molecular formula C10H10O B080893 alpha-Methylcinnamaldehyde CAS No. 15174-47-7

alpha-Methylcinnamaldehyde

Cat. No. B080893
CAS RN: 15174-47-7
M. Wt: 146.19 g/mol
InChI Key: VLUMOWNVWOXZAU-VQHVLOKHSA-N
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Description

Synthesis Analysis

Alpha-Methylcinnamaldehyde can be synthesized through various methods. One method involves the Claisen-Schmidt condensation of benzaldehyde with propanal using Mg–Zr mixed oxide supported on HMS as a catalyst (Wagh & Yadav, 2018). Another synthesis method includes using a Pd(OAc)2/HPMoV/FeCl3/O2 catalyst system for the direct synthesis of alpha-cyanocinnamaldehydes from acrylonitrile and benzaldehydes (Maeda et al., 2009).

Molecular Structure Analysis

The molecular structure of alpha-Methylcinnamaldehyde involves an alpha-methyl group attached to the cinnamaldehyde framework. This structural feature influences its chemical reactivity and physical properties. Detailed molecular structure analysis can be conducted through techniques such as FT-IR, XRD, and SEM-EDX, as demonstrated in the synthesis research (Wagh & Yadav, 2018).

Chemical Reactions and Properties

Alpha-Methylcinnamaldehyde undergoes selective hydrogenation reactions, catalyzed by cobalt carbonyl in the presence of amines, to produce hydrocinnamaldehydes (Kogami & Kumanotani, 1973). It also participates in bioreduction processes for the synthesis of fragrance compounds like Lilial and Helional (Stueckler et al., 2010).

Physical Properties Analysis

The physical properties of alpha-Methylcinnamaldehyde, such as melting point, boiling point, and solubility, can be determined through standard analytical methods. These properties are essential for its application in various industries.

Chemical Properties Analysis

Alpha-Methylcinnamaldehyde exhibits properties typical of aldehydes, such as the ability to undergo nucleophilic addition reactions. Its alpha-methyl substitution imparts unique reactivity, influencing its behavior in synthetic and biological contexts. For instance, it acts as an inhibitor on mushroom tyrosinase (Cui et al., 2015).

Scientific Research Applications

Alpha-Methylcinnamaldehyde is a chemical compound with the molecular formula C10H10O . . It has a clear pale yellow to yellow appearance . It’s sensitive to air and has a boiling point of 138°C to 140°C (14 mmHg), a flash point of 79°C (174°F), and a refractive index of 1.605 .

Cinnamaldehyde , a related compound, can be extracted from a variety of plants of the genus Cinnamomum . It exhibits excellent biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

  • Fragrance Industry

    • Alpha-Methylcinnamaldehyde is often used in the fragrance industry . It can be found naturally in mint plants and is frequently blended in personal care products with floral and woody scents . Fragrance creators often make a nature-identical version of it in a lab to ensure consistent quality and help preserve the earth’s natural resources .
  • Perfume Industry

    • Nonracemic aryl-substituted alpha-methyldihydrocinnamaldehyde derivatives are used as olfactory principles in perfumes . These derivatives are obtained via enzymatic reduction of the corresponding cinnamaldehyde precursors using cloned and overexpressed ene-reductases .
  • Cosmetics

    • Alpha-Methylcinnamaldehyde is often used in cosmetics . It can be found naturally in mint plants and is frequently blended in personal care products with floral and woody scents . Cosmetics creators often make a nature-identical version of it in a lab to ensure consistent quality and help preserve the earth’s natural resources .
  • Biomedical Applications

    • Cinnamaldehyde, a related compound to alpha-Methylcinnamaldehyde, can be loaded into or conjugated with polymers for sustained or controlled release, thereby prolonging the effective action time of its biological activities . When cinnamaldehyde is conjugated with a polymer, it can also introduce environmental responsiveness to the polymer through the form of stimuli-sensitive linkages between its aldehyde group and various functional groups of polymers . The environmental responsiveness provides the great potential of cinnamaldehyde-conjugated polymers for applications in the biomedical field .

Safety And Hazards

Alpha-Methylcinnamaldehyde is combustible . It may cause irritation on contact . When heated to decomposition, it emits toxic fumes . It is moderately toxic by ingestion and is a skin irritant .

Future Directions

Alpha-Methylcinnamaldehyde has been used in the preparation of spice flavor and in combination with cinnamaldehyde, and is used as a fragrance fixative . It is also used in organic synthesis . A study has developed a highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors .

properties

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enal
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InChI

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+
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InChI Key

VLUMOWNVWOXZAU-VQHVLOKHSA-N
Source PubChem
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Canonical SMILES

CC(=CC1=CC=CC=C1)C=O
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Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=O
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Molecular Formula

C10H10O
Record name ALPHA-METHYLCINNAMALDEHYDE
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DSSTOX Substance ID

DTXSID401018359
Record name (2E)-2-Methyl-3-phenyl-2-propenal
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Molecular Weight

146.19 g/mol
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Physical Description

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Yellow liquid, cinnamon-like odour
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Record name 2-Propenal, 2-methyl-3-phenyl-
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Boiling Point

302 °F at 100 mmHg (NTP, 1992)
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Flash Point

175 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol)
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Density

1.0407 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.034-1.040
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Record name alpha-Methylcinnamaldehyde
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Product Name

alpha-Methylcinnamaldehyde

CAS RN

101-39-3, 15174-47-7
Record name ALPHA-METHYLCINNAMALDEHYDE
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Record name α-Methyl-trans-cinnamaldehyde
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Synthesis routes and methods

Procedure details

Propionaldehyde (87 gms 15 moles) was added at 50° C. over a period of 5 hours to a stirred mixture of benzaldehyde (318 gms, 3 moles), methanol (500 mls), water (500 mls) and sodium hydroxide (25 gms). After a further 1 hour stirring at 50° C., the reaction mixture was brought to neutrality with acetic acid and the methanol fractionated out of the reaction. The organic layer was then separated from the aqueous layer and fractionated to recover the excess of benzaldehyde (109 gms, b.pt. 36°-40° C./2 mm Hg) and obtain the -methylcinnamaldehyde (167 gms, b.pt. 100°-102° C./2 mm).
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
318 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Methylcinnamaldehyde
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alpha-Methylcinnamaldehyde
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alpha-Methylcinnamaldehyde
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alpha-Methylcinnamaldehyde
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alpha-Methylcinnamaldehyde

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